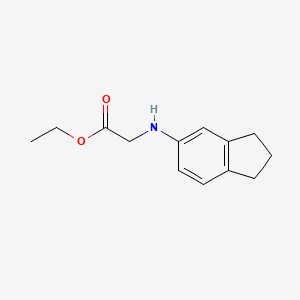

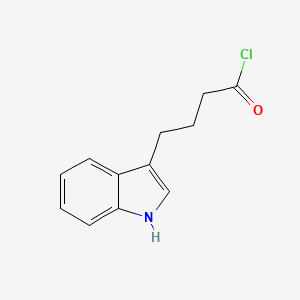

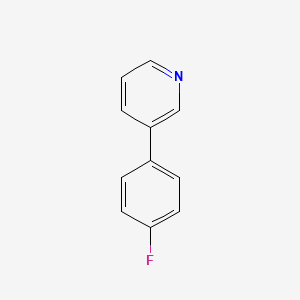

N-(But-3-en-1-yloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(But-3-en-1-yloxy)benzamide, also known as N-BOC-benzamide, is a synthetic organic compound of the benzamide family that has been used in a variety of scientific research applications. This compound has a molecular formula of C10H13NO2 and a molecular weight of 181.22 g/mol. It is a colorless crystalline solid that is soluble in dimethylformamide, dimethyl sulfoxide, and ethanol. N-BOC-benzamide has been used in the synthesis of a number of different compounds, as well as in a variety of biochemical and physiological studies.

Applications De Recherche Scientifique

Antioxidant and Antibacterial Activities

Field

Pharmaceutical and Medical Research

Application

Benzamide compounds, including N-(But-3-en-1-yloxy)benzamide, have been studied for their antioxidant and antibacterial activities .

Method

The antioxidant activity of these compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity tests . The antibacterial activity was determined against three gram-positive bacteria and three gram-negative bacteria .

Results

Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Synthesis of Benzamides

Field

Chemical Engineering and Industrial Manufacturing

Application

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Method

The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Results

A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives was reported .

Anti-tubercular Agents

Application

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The specific results or outcomes obtained were not detailed in the source .

Direct Alkylation

Application

The direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been reported . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones .

Method

The reaction was promoted by the readily available base LDA (lithium diisopropylamide). This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .

Results

Antioxidant and Antibacterial Activities

Application

A series of novel benzamide compounds were synthesized and their in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Results

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Electrochemical Synthesis

Application

The electrochemical synthesis and amidation of benzoin is another application of benzamides .

Propriétés

IUPAC Name |

N-but-3-enoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-3-9-14-12-11(13)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOPSNMPQKMYBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCONC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564327 |

Source

|

| Record name | N-[(But-3-en-1-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(But-3-en-1-yloxy)benzamide | |

CAS RN |

114778-53-9 |

Source

|

| Record name | N-[(But-3-en-1-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)